molecular formula C10H13N5O B2571697 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856063-10-9

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Cat. No.: B2571697
CAS No.: 1856063-10-9
M. Wt: 219.248
InChI Key: QXJZXUDOZSZXFE-UHFFFAOYSA-N
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Description

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their cyclization and functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-3-amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine
  • 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-4-amine

Uniqueness

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group and the carbonyl functionality at specific positions on the pyrazole ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-14-8(4-9(11)13-14)10(16)15-6-7(2)5-12-15/h4-6H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJZXUDOZSZXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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